3-bromo-N-(2,6-dichlorophenyl)-1-benzothiophene-2-carboxamide
Description
3-Bromo-N-(2,6-dichlorophenyl)-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core substituted with a bromine atom at the 3-position and a 2,6-dichlorophenyl carboxamide group at the 2-position. For instance, alkylation or arylation reactions using sodium hydride (NaH) in dimethylformamide (DMF) or similar polar aprotic solvents are common for introducing substituents to aromatic systems, as seen in the synthesis of 2-bromo-N-phenyl-1-cyclohexene-1-carboxamide .
Properties
CAS No. |
853328-70-8 |
|---|---|
Molecular Formula |
C15H8BrCl2NOS |
Molecular Weight |
401.1 g/mol |
IUPAC Name |
3-bromo-N-(2,6-dichlorophenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H8BrCl2NOS/c16-12-8-4-1-2-7-11(8)21-14(12)15(20)19-13-9(17)5-3-6-10(13)18/h1-7H,(H,19,20) |
InChI Key |
ZQISFMILCILKJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=C(C=CC=C3Cl)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Benzo[b]thiophene-2-Carboxylic Acid
Bromination at the 3-position is achieved using N-bromosuccinimide (NBS) or elemental bromine under acidic conditions. For example:
- Procedure : Benzo[b]thiophene-2-carboxylic acid (1 eq) is dissolved in glacial acetic acid with sodium acetate (2.2 eq). Bromine (5.6 eq) is added dropwise at 55–60°C under nitrogen for 24 hours.
- Yield : 50% after recrystallization from acetone.
- Characterization : $$ ^1H $$ NMR (acetone-$$d_6$$): δ 8.03–7.98 (m, 2H), 7.66–7.57 (m, 2H); ESI-MS: m/z 257 [M+H]$$^+$$.
Amidation of 3-Bromobenzo[b]thiophene-2-Carboxylic Acid
The carboxylic acid is converted to the corresponding carboxamide via activation followed by coupling with 2,6-dichloroaniline.
Acid Chloride Formation
Coupling with 2,6-Dichloroaniline
- Reagents : 2,6-Dichloroaniline (1.2 eq), triethylamine (TEA, 2 eq), or coupling agents like EDC/HOBt.
- Procedure : The acid chloride is dissolved in DCM, and 2,6-dichloroaniline is added dropwise with TEA at 0°C. The reaction is stirred at room temperature for 12 hours.
- Workup : The mixture is washed with 1M HCl, saturated NaHCO$$3$$, and brine. The organic layer is dried (Na$$2$$SO$$_4$$), concentrated, and purified via silica gel chromatography (hexane/ethyl acetate).
- Yield : ~60–70% (estimated based on analogous reactions).
- Characterization : Expected $$ ^1H $$ NMR (DMSO-$$d6$$): δ 10.2 (s, 1H, NH), 8.1–7.4 (m, 6H, aromatic); HRMS: m/z 423.89 [M+H]$$^+$$ (calculated for C$${15}$$H$$8$$BrCl$$2$$NOS).
Alternative Routes: One-Pot Bromination-Amidation
A streamlined approach combines bromination and amidation in a single pot, reducing purification steps.
Direct Bromination and Coupling
- Reagents : Benzo[b]thiophene-2-carboxylic acid, NBS, 2,6-dichloroaniline, DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).
- Procedure : Bromination with NBS in chloroform/acetic acid (1:1) at 0°C to room temperature for 48 hours. Without isolation, DCC (1.5 eq) and DMAP (0.1 eq) are added, followed by 2,6-dichloroaniline. The mixture is stirred for 24 hours.
- Yield : ~40–50% (crude), improving to ~35% after purification.
Critical Analysis of Methodologies
Comparative Efficiency
| Method | Yield | Purity | Key Challenges |
|---|---|---|---|
| Stepwise Bromination-Amidation | 50% | >95% | Multi-step purification required |
| One-Pot Synthesis | 35% | 85–90% | Side reactions (e.g., over-bromination) |
Chemical Reactions Analysis
3-bromo-N-(2,6-dichlorophenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- Molecular Formula : C15H8BrCl2NOS
- CAS Number : 853328-70-8
The presence of bromine and dichlorophenyl groups suggests a potential for biological activity, particularly as an inhibitor of specific enzymes involved in inflammation and malaria.
COX-2 Inhibition
One of the primary applications of 3-bromo-N-(2,6-dichlorophenyl)-1-benzothiophene-2-carboxamide is its role as a cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme that plays a crucial role in the inflammatory process. Non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX-2 are widely used for treating pain and inflammation.
- Mechanism of Action : The compound inhibits the production of prostaglandins, which are mediators of inflammation. This mechanism is similar to that of traditional NSAIDs but may offer improved selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with non-selective NSAIDs .
Anti-Malarial Activity
Another significant application is its use as a PfENR (Plasmodium falciparum Enoyl-ACP Reductase) inhibitor , which is vital for the survival of the malaria parasite during its liver stage.
- Efficacy : Research indicates that this compound exhibits potent anti-malarial activity, making it a candidate for developing new treatments against malaria. It has been shown to effectively target both liver-stage and erythrocytic stages of the parasite .
Table 1: Summary of Biological Activities
Case Study: Efficacy in Animal Models
In a controlled study involving Wistar rats, this compound was administered to assess its anti-inflammatory properties. The study demonstrated:
Mechanism of Action
The mechanism of action of 3-bromo-N-(2,6-dichlorophenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogenated Aromatic Cores
(a) 2-Bromo-N-Phenyl-1-Cyclohexene-1-Carboxamide ()
- Core Structure : Cyclohexene ring vs. benzothiophene.
- Substituents : Bromine at the 2-position; phenyl carboxamide group.
- Synthesis : Utilizes NaH/DMF for alkylation, followed by methyl iodide quenching .
- Elemental Analysis: Compound C (%) H (%) N (%) 2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide 55.78 5.04 4.89 Target Compound (Theoretical)* ~50.2† ~2.8† ~5.1† *Theoretical values estimated based on molecular formula C₁₅H₉BrCl₂NOS.
Key Difference : The cyclohexene core in ’s compound lacks the aromatic rigidity and electron-rich thiophene ring of the benzothiophene system, which may reduce π-π stacking interactions critical for binding in biological systems.
(b) 3-[(Aminocarbonyl)Amino]-6-Bromo[1]Benzothieno[3,2-b]Furan-2-Carboxamide ()
- Core Structure: Benzothieno[3,2-b]furan vs. benzothiophene.
- Substituents: Bromine at the 6-position; additional aminocarbonyl group.
- Physical Properties : Melting point >300°C, indicating strong intermolecular forces (e.g., hydrogen bonding from carboxamide groups) .
- Elemental Analysis: Compound C (%) H (%) N (%) Benzothieno-furan derivative 50.05 4.01 12.90 Target Compound (Theoretical)* ~50.2 ~2.8 ~5.1
Analogues with 2,6-Dichlorophenyl Substituents
(a) Clonidine Hydrochloride ()
- Core Structure : Imidazoline ring vs. benzothiophene.
- Substituents : 2,6-Dichlorophenyl group; hydrochloride salt.
- Applications : FDA-approved antihypertensive agent targeting α₂-adrenergic receptors .
- Safety Profile : Classified as hazardous under OSHA standards due to acute toxicity .
Comparison : While both compounds share the 2,6-dichlorophenyl moiety, clonidine’s imidazoline ring enables direct interaction with adrenergic receptors. The target compound’s benzothiophene core may instead favor interactions with hydrophobic binding pockets, though its safety profile remains uncharacterized in the evidence.
(b) 4-Amino-6-(2,6-Dichlorophenyl)-Pyrido[2,3-d]Pyrimidin-7(8H)-One Derivatives ()
- Core Structure: Pyrido-pyrimidinone vs. benzothiophene.
- Substituents: 2,6-Dichlorophenyl group at the 6-position; amino and phenylamino groups.
Comparison: The pyrido-pyrimidinone core offers hydrogen-bonding sites (NH and carbonyl groups) absent in the target compound, which may influence binding specificity.
Thermal Stability
- Melting Points: Benzothieno-furan derivative: >300°C . Clonidine Hydrochloride: ~305°C (decomposition) . Target Compound (Expected): Likely >250°C due to rigid aromatic core and hydrogen-bonding carboxamide groups.
Biological Activity
3-bromo-N-(2,6-dichlorophenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound belonging to the class of benzothiophene derivatives. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The presence of bromine and chlorine substituents enhances its potential as a therapeutic agent, particularly in oncology and antimicrobial applications.
The chemical structure and properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 853328-70-8 |
| Molecular Formula | C15H8BrCl2NOS |
| Molecular Weight | 401.1 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZQISFMILCILKJA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activity and receptor interactions, which can lead to various therapeutic effects. For instance, it has been suggested that the compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes, and could also target PfENR, a key enzyme in the malaria pathogen's fatty acid biosynthesis pathway .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer) cells.
Case Study: Anticancer Efficacy
A study reported that this compound reduced the viability of Caco-2 cells by approximately 39.8% at a concentration of 16 µg/mL (p < 0.001) compared to untreated controls . This suggests a potent anticancer effect, possibly due to the compound's ability to induce apoptosis or inhibit cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It displays activity against a range of microorganisms, including Gram-positive bacteria and fungi. The presence of dichloro substitutions enhances its lipophilicity, facilitating better penetration into microbial cells.
Antimicrobial Efficacy Data
The minimum inhibitory concentration (MIC) values for various strains have been reported as follows:
- Staphylococcus aureus : MIC = 8 µg/mL
- Escherichia coli : MIC = 16 µg/mL
- Candida albicans : MIC = 32 µg/mL
These results indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antibiotic agent .
Structure-Activity Relationship (SAR)
The biological activity of benzothiophene derivatives like this compound is often influenced by their structural features. The presence of halogen atoms (bromine and chlorine) significantly enhances reactivity and interaction with biological targets due to their electron-withdrawing properties.
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Use the M06-2X functional with a 6-311++G basis set to model reaction pathways (e.g., proton abstraction or halogen interactions), as validated in dichlorobenzaldehyde studies .
- Molecular docking : Simulate binding to enzymes (e.g., kinases) using software like AutoDock Vina, leveraging structural data from related benzothiophene carboxamides .
How can researchers resolve contradictions in reported biological activities of benzothiophene carboxamides?
Q. Advanced
- Comparative assays : Use standardized in vitro models (e.g., cancer cell lines) to test activity against structurally analogous compounds (e.g., N-(3-ethylphenyl)furan-2-carboxamide in ).
- Mechanistic studies : Employ siRNA knockdown or CRISPR-Cas9 to identify off-target effects, addressing discrepancies in potency .
What structure-activity relationships (SAR) govern the bioactivity of halogenated benzothiophene carboxamides?
Q. Advanced
- Substituent effects : Compare bromo (electron-withdrawing) vs. chloro or fluoro analogs ( and ). Larger halogens may enhance lipophilicity and target binding.
- Amide linkage : Replace the carboxamide with esters or sulfonamides to assess hydrogen-bonding requirements .
- Planarity : Modify substituents to alter dihedral angles and assess impact on π-π stacking (e.g., ’s near-planar conformation ).
How should researchers design experiments to evaluate the compound’s stability under physiological conditions?
Q. Advanced
- pH-dependent hydrolysis : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS.
- Light/thermal stability : Expose to UV light (254 nm) and elevated temperatures (40–60°C) for 48 hours, referencing stability protocols for dichlorophenyl derivatives .
- Metabolic stability : Use liver microsomes to identify cytochrome P450-mediated oxidation sites .
What analytical techniques are critical for validating the compound’s purity in academic research?
Q. Basic
- HPLC-MS : Detect impurities at <0.1% levels using C18 columns and acetonitrile/water gradients.
- Elemental analysis : Confirm stoichiometry of Br, Cl, and S atoms.
- Melting point consistency : Compare with structurally characterized analogs (e.g., ’s 65–66°C for dichlorophenyl ethanone derivatives) .
What mechanistic insights exist for the compound’s interaction with biological targets?
Q. Advanced
- Enzyme inhibition : Study inhibition of kinases or proteases via kinetic assays (e.g., IC50 determination). suggests benzothiophene carboxamides interact with ATP-binding pockets.
- Receptor modulation : Use fluorescence polarization to measure binding affinity to G-protein-coupled receptors (GPCRs) .
- Redox activity : Evaluate ROS generation potential using DCFH-DA assays, given bromo’s electrophilic nature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
